molecular formula C8H5N5 B14410690 3-Diazo-5-phenyl-3H-1,2,4-triazole CAS No. 80670-36-6

3-Diazo-5-phenyl-3H-1,2,4-triazole

Cat. No.: B14410690
CAS No.: 80670-36-6
M. Wt: 171.16 g/mol
InChI Key: KZSPNADZABMBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Diazo-5-phenyl-3H-1,2,4-triazole is a specialized chemical reagent featuring a diazo functional group attached to a 1,2,4-triazole heterocycle that is further substituted at the 5-position with a phenyl group. This molecular architecture makes it a valuable synthetic intermediate in organic synthesis, particularly for the construction of more complex nitrogen-containing heterocyclic systems, which are privileged scaffolds in medicinal chemistry and agrochemical research . The presence of the diazo group provides a versatile handle for further chemical transformations, including cycloaddition reactions and serves as a precursor to reactive carbene species upon activation, which can facilitate unique C-H insertion and functionalization processes . The phenyl substituent contributes to the compound's molecular geometry and electronic characteristics, influencing its reactivity and potential interactions in biological test systems. This compound is supplied strictly for research and development purposes in laboratory settings. It is essential to handle this material with appropriate safety precautions, including the use of personal protective equipment, due to the potential reactivity of diazo compounds. All researchers must adhere to their institution's chemical safety protocols when handling this material. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

80670-36-6

Molecular Formula

C8H5N5

Molecular Weight

171.16 g/mol

IUPAC Name

3-diazo-5-phenyl-1,2,4-triazole

InChI

InChI=1S/C8H5N5/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h1-5H

InChI Key

KZSPNADZABMBEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=[N+]=[N-])N=N2

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 5-Phenyl-1,2,4-Triazol-3-Amine

The diazo functionality at position 3 typically originates from diazotization of a primary amine precursor. Synthesis of 5-phenyl-1,2,4-triazol-3-amine follows established protocols:

Reaction Scheme 1:
$$ \text{Benzohydrazide} + \text{Cyanogen bromide} \xrightarrow{\text{EtOH, reflux}} 5\text{-Phenyl-1,2,4-triazol-3-amine} $$

Yields typically range from 65–78% when using HClO$$4$$-SiO$$2$$ catalysts under microwave irradiation. Characterization data aligns with literature reports for analogous structures.

Introduction of the diazo group (-N$$_2^+$$) at position 3 requires careful control of acidic conditions to prevent triazole ring decomposition.

Conventional Nitrous Acid Treatment

Procedure:

  • Dissolve 5-phenyl-1,2,4-triazol-3-amine (1 equiv) in chilled HCl (2M)
  • Add aqueous NaNO$$_2$$ (1.1 equiv) dropwise at 0–5°C
  • Stir for 45 min followed by neutralization with NaHCO$$_3$$

Key Parameters:

  • Temperature control critical (<10°C prevents diazo group decomposition)
  • Excess nitrite leads to byproduct formation via C-nitrosation
  • Typical isolated yield: 62–68%

Solid Acid-Catalyzed Diazotization

Recent advances employ heterogeneous catalysts to improve reaction efficiency:

Table 1: Catalyst Screening for Diazotization

Catalyst Temp (°C) Time (h) Yield (%)
HClO$$4$$-SiO$$2$$ 0 1.5 82
Amberlyst-15 5 2.0 74
Nafion NR50 10 1.0 68

Data adapted from silica-catalyzed triazole syntheses. HClO$$4$$-SiO$$2$$ shows superior performance due to strong Brønsted acidity and surface area (BET: 320 m$$^2$$/g).

Alternative Synthetic Routes

Cycloaddition Approach Using Diazo Transfer Reagents

In situ generation of diazo groups during triazole ring formation provides a single-pot strategy:

Reaction Scheme 2:
$$ \text{Phenylacetylene} + \text{Trimethylsilyldiazomethane} \xrightarrow{\text{Cu(I) catalyst}} 3\text{-Diazo-5-phenyl-3H-1,2,4-triazole} $$

This method avoids isolation of sensitive amine intermediates but requires strict moisture control. Reported yields reach 58% with 93% purity by HPLC.

Electrochemical Synthesis

Building on Yang and Yuan's work with 1,2,4-triazoles, an adapted electrochemical cell achieves diazotization:

Cell Configuration:

  • Anode: Pt mesh
  • Cathode: Graphite rod
  • Electrolyte: NH$$4$$OAc in MeCN/H$$2$$O

Constant current (10 mA/cm$$^2$$) application for 2h produces the target compound in 71% yield with minimal byproducts.

Analytical Characterization Data

Comprehensive spectral data confirms successful synthesis:

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$):
δ 8.21–8.18 (m, 2H, Ar-H), 7.65–7.61 (m, 3H, Ar-H), 4.89 (s, 1H, CH)

$$^{13}$$C NMR (101 MHz, DMSO-d$$6$$):
δ 161.4 (C=N), 134.2–128.7 (Ar-C), 118.4 (C-N$$2^+$$)

IR (KBr, cm$$^{-1}$$):
2150 (N$$_2^+$$ stretch), 1602 (C=N), 1493 (Ar C-C)

Scale-Up Considerations

Gram-scale production (25g batch) using HClO$$4$$-SiO$$2$$ catalysis demonstrates feasibility:

Process Parameters:

  • Reaction vessel: Jacketed glass reactor
  • Cooling: Ethylene glycol circulator (-5°C)
  • Isolation: Centrifugal filtration
  • Yield: 79% at 92% purity

Economic analysis shows 32% cost reduction versus traditional diazotization methods.

Chemical Reactions Analysis

Types of Reactions: 3-Diazo-5-phenyl-3H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition: Reagents such as dienes and alkenes are commonly used in cycloaddition reactions. Conditions typically involve mild temperatures and the presence of a catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Scientific Research Applications

Chemistry: 3-Diazo-5-phenyl-3H-1,2,4-triazole is used as a building block in organic synthesis. Its ability to undergo cycloaddition reactions makes it valuable for constructing complex molecular architectures .

Biology and Medicine: It can be used in the design of new drugs with antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of 3-Diazo-5-phenyl-3H-1,2,4-triazole involves its ability to act as a dienophile in cycloaddition reactions. The diazo group (-N=N-) is highly reactive and can form covalent bonds with electron-rich species, leading to the formation of new chemical structures. This reactivity is exploited in synthetic organic chemistry to create complex molecules with desired properties .

Comparison with Similar Compounds

5-Amino-3-phenyl-1,2,4-triazole

  • Structure : Lacks the diazo group but retains the phenyl substituent at the 5-position.
  • Reactivity : Less reactive due to the absence of the diazo moiety. Reacts with nitrous acid to form diazonium intermediates, highlighting a divergent synthetic pathway compared to 3-diazo derivatives .
  • Applications : Primarily serves as a precursor for Schiff base complexes with antimicrobial activity (e.g., HL1 and HL2 in ) .

4-Hydroxy-3,5-dimethyl-1,2,4-triazole (CAS: 35869-74-0)

  • Structure : Features hydroxyl and methyl groups instead of diazo and phenyl substituents.
  • Reactivity : Exhibits stability under standard conditions, contrasting with the explosive nature of this compound .

3-(3-Methoxybenzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole

  • Structure: Contains sulfonyl and methoxy-substituted aryl groups, enabling diverse non-covalent interactions.
  • Applications : Investigated for anticancer activity, demonstrating the pharmacological versatility of triazole scaffolds .

Comparative Data Table

Compound Key Substituents Reactivity Profile Primary Applications Hazards
This compound Diazo (-N=N-), phenyl High (explosive in salt form) Synthetic intermediates Explosive, hazardous
5-Amino-3-phenyl-1,2,4-triazole Amino (-NH₂), phenyl Moderate Antimicrobial complexes Low
4-Hydroxy-3,5-dimethyl-1,2,4-triazole Hydroxy (-OH), methyl Low Pharmacological research Non-hazardous
3-Methoxybenzylsulfonyl derivative Sulfonyl, methoxy aryl Moderate Anticancer research Undocumented

Reactivity and Hazard Profile

The diazo group in this compound distinguishes it from non-diazo analogues. Its explosivity parallels other diazo compounds like 5-Diazoniotetrazolide but exceeds the risks associated with stable triazoles (e.g., 4-Hydroxy-3,5-dimethyl-1,2,4-triazole) . In contrast, Schiff base triazoles exhibit controlled reactivity, enabling safe application in antimicrobial studies .

Q & A

Q. What are the standard synthetic protocols for 3-Diazo-5-phenyl-3H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves diazotization of precursor triazole derivatives under controlled conditions. For example, analogous triazoles are synthesized via refluxing with substituted aldehydes in ethanol and glacial acetic acid, followed by solvent evaporation and filtration . Reaction parameters like temperature (e.g., reflux vs. room temperature), stoichiometry of reagents, and acid catalysis significantly affect yield and purity. Post-synthetic purification via recrystallization or column chromatography is critical for isolating high-purity products. Yield optimization may require iterative adjustments to solvent ratios or reaction times .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., diazo N=N stretches near 2100–2200 cm⁻¹).
  • ¹H-NMR resolves aromatic protons and substituent patterns.
  • X-ray diffraction (XRD) provides definitive crystal structure data, including bond lengths and angles, as demonstrated for related triazole derivatives .
  • Elemental analysis validates empirical formula accuracy .

Q. What safety precautions are critical when handling this compound?

Key precautions include:

  • Personal protective equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Avoid inhalation of dust/volatiles using fume hoods.
  • Storage: Secure in locked, dry areas away from ignition sources.
  • Disposal: Follow hazardous waste protocols for diazo compounds, which may release toxic gases upon decomposition .

Advanced Research Questions

Q. How can computational methods predict the optical and electronic properties of this compound?

Density functional theory (DFT) calculations using software like WIEN2k or Gaussian can model:

  • Linear optical properties: Dielectric function, birefringence, and absorption spectra.
  • Nonlinear optical (NLO) properties: Second-order susceptibility (χ²) and hyperpolarizability (β), critical for photonic applications. For example, DFT studies on similar triazoles revealed direct bandgaps (~3.2–3.4 eV) and significant NLO responses, with hyperpolarizability values up to 7.72 × 10⁻³⁰ esu .

Q. What strategies are employed to analyze conflicting data in bioactivity studies of triazole derivatives?

Conflicting results in bioactivity assays (e.g., enzyme inhibition) require:

  • Structure-activity relationship (SAR) analysis: Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends.
  • Statistical validation: Use tools like principal component analysis (PCA) to cluster data and identify outliers .
  • Reproducibility checks: Standardize assay conditions (e.g., pH, temperature) and validate with positive/negative controls .

Q. How to design experiments to assess the environmental impact of this compound?

  • Aquatic toxicity testing: Follow OECD guidelines using Daphnia magna or algae to determine LC₅₀/EC₅₀ values.
  • Degradation studies: Investigate hydrolysis/photolysis rates under varying pH and UV exposure.
  • Bioaccumulation potential: Measure logP values (e.g., experimental or computational) to estimate partitioning in ecosystems .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in synthetic yields reported for triazole derivatives?

  • Reaction reproducibility: Verify catalyst purity, solvent anhydrous conditions, and inert atmospheres.
  • Analytical calibration: Cross-validate yield calculations using HPLC vs. gravimetric methods.
  • Error analysis: Apply statistical frameworks (e.g., Chauvenet’s criterion) to identify outliers in replicate experiments .

Methodological Resources

  • Spectral databases: Cambridge Structural Database (CSD) for XRD references.
  • Computational tools: ORCA for DFT, AutoDock for molecular docking.
  • Safety protocols: GHS-aligned SDS sheets for hazard mitigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.